UCB-11056 Potentiates Norepinephrine-Stimulated cAMP Formation
UCB-11056 significantly potentiated cAMP accumulation in rat hippocampal slices when co-administered with norepinephrine (NE), demonstrating an approximate 2.3-fold increase in cAMP levels compared to NE alone [1]. The potentiation was partially attenuated by the α2-adrenergic antagonist yohimbine and completely abolished by the β-adrenergic antagonist propranolol, confirming the effect is mediated through adrenergic receptor pathways [1].
| Evidence Dimension | cAMP Accumulation |
|---|---|
| Target Compound Data | cAMP level significantly increased compared to NE alone (specific fold-change data available in cited study) |
| Comparator Or Baseline | Norepinephrine (NE) alone |
| Quantified Difference | Potentiation effect partially reduced by yohimbine; completely abolished by propranolol |
| Conditions | Rat hippocampal slice preparations in vitro |
Why This Matters
This demonstrates UCB-11056's specific mechanism of action in potentiating adrenergic signaling, differentiating it from compounds that directly activate adenylate cyclase or inhibit phosphodiesterase.
- [1] el Tamer A, Raikoff K, Corey J, Wulfert E, Hanin I. ucb 11056, a new potential nootropic drug, amplifies induced cyclic AMP formation in rat brain tissue. J Neurochem. 1993 Dec;61(6):2256-61. View Source
